4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one
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Overview
Description
The compound “4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which is more selective to ENT2 than to ENT1 . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorophenyl moiety next to the piperazine ring. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety is essential for the inhibitory effects on ENT1 and ENT2 .Scientific Research Applications
Crystallography and Structural Analysis
Research has been conducted on compounds structurally related to 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one, highlighting their crystal structure and molecular interactions. For instance, the study of flunarizinium picrate revealed insights into the protonation of the piperazine-supported amine and the establishment of a three-dimensional network via hydrogen bonds and C—H⋯O contacts (R. Betz et al., 2011). Similar structural analyses were performed on flunarizinium hydrogen maleate, demonstrating the arrangement of ions into chains through various intermolecular interactions (C. Kavitha et al., 2013).
Synthesis and Chemical Properties
The synthesis of related compounds, such as flunarizine and its isomers, has been explored to understand the chemical properties and potential applications of these molecules. One study describes the Fe-catalyzed synthesis of flunarizine, emphasizing the method's efficiency in producing the drug and its isomers (R. N. Shakhmaev et al., 2016).
Luminescent Properties and Photo-induced Electron Transfer
The luminescent properties and potential for photo-induced electron transfer of piperazine-substituted naphthalimides have been studied, revealing their suitability as pH probes and their fluorescence quenching mechanism (Jiaan Gan et al., 2003).
Mechanism of Action
Target of Action
The primary target of the compound “4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one” is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 .
Mode of Action
The compound “4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one” interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The compound “4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one” affects the nucleoside transport pathway by inhibiting the function of ENTs . This inhibition disrupts nucleotide synthesis and the regulation of adenosine function, which can have downstream effects on various cellular processes .
Pharmacokinetics
The compound’s ability to inhibit ents suggests that it can interact with and be transported by these proteins .
Result of Action
The molecular and cellular effects of the action of “4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one” include the reduction of uridine uptake in cells expressing ENT1 and ENT2 . This inhibition disrupts nucleotide synthesis and the regulation of adenosine function, potentially affecting a wide range of cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s interaction with ents and its inhibitory effects .
Biochemical Analysis
Biochemical Properties
This compound interacts with ENTs, a group of enzymes that play a vital role in nucleotide synthesis and regulation of adenosine function . The interaction between 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one and ENTs can influence the transport of nucleosides across cell membranes .
Cellular Effects
The compound’s interaction with ENTs can affect various cellular processes. By inhibiting ENTs, 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one can potentially disrupt nucleotide synthesis and adenosine regulation, which can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one acts as an inhibitor of ENTs. It binds to these enzymes, reducing their activity and thereby disrupting the transport of nucleosides across cell membranes .
Metabolic Pathways
Given its interaction with ENTs, it may influence pathways involving nucleoside transport and metabolism .
Transport and Distribution
As an inhibitor of ENTs, 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one likely affects the transport and distribution of nucleosides within cells and tissues .
Properties
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c1-15-6-7-20-17(12-15)16(13-21(25)26-20)14-23-8-10-24(11-9-23)19-5-3-2-4-18(19)22/h2-7,12-13H,8-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEABWSLDAFAIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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